Cas no 1805446-50-7 (2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde)

2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring both amino and trifluoromethyl functional groups, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances reactivity, while the amino group provides a site for further derivatization. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty materials due to its ability to form heterocyclic structures and act as a building block for complex molecules. Its stability under standard conditions and compatibility with a range of reaction conditions further contribute to its utility in research and industrial applications.
2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde structure
1805446-50-7 structure
Product Name:2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde
CAS No:1805446-50-7
MF:C8H5ClF3NO
MW:223.579611539841
CID:4964156
Update Time:2025-10-10

2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde
    • Inchi: 1S/C8H5ClF3NO/c9-6-1-4(3-14)7(13)2-5(6)8(10,11)12/h1-3H,13H2
    • InChI Key: XCYBPJTZTZGUBU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=C(C=C1C(F)(F)F)N

Computed Properties

  • Exact Mass: 223.0011760 g/mol
  • Monoisotopic Mass: 223.0011760 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.1
  • Molecular Weight: 223.58

2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000596-250mg
2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde
1805446-50-7 97%
250mg
475.20 USD 2021-06-22
Alichem
A014000596-500mg
2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde
1805446-50-7 97%
500mg
806.85 USD 2021-06-22
Alichem
A014000596-1g
2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde
1805446-50-7 97%
1g
1,445.30 USD 2021-06-22

Additional information on 2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde

2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde: A Comprehensive Overview

2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 1805446-50-7) is a versatile aromatic compound with a unique combination of functional groups, making it a valuable molecule in various chemical and pharmaceutical applications. This compound, often abbreviated as ACFMB, is characterized by its benzaldehyde backbone, which serves as a platform for further functionalization. The presence of an amino group (-NH2) at the 2-position, a chlorine atom (-Cl) at the 5-position, and a trifluoromethyl group (-CF3) at the 4-position introduces significant electronic and steric effects, enhancing its reactivity and utility in synthetic chemistry.

Recent advancements in synthetic chemistry have highlighted the importance of ACFMB as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a starting material for the construction of heterocyclic frameworks, which are crucial in drug discovery. The trifluoromethyl group imparts unique electronic properties, enabling the molecule to act as an effective building block for fluorinated drugs, which are known for their enhanced pharmacokinetic profiles.

The synthesis of ACFMB involves a multi-step process that typically begins with the bromination of an aromatic ring followed by nucleophilic substitution and subsequent functionalization. Recent studies have focused on optimizing these steps to improve yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high purity levels.

In terms of applications, ACFMB has found significant use in the pharmaceutical industry as a precursor for anti-inflammatory and antitumor agents. Its ability to undergo various types of condensation reactions makes it ideal for constructing complex molecular architectures. Additionally, the compound has been explored in materials science for its potential role in creating advanced polymers with tailored electronic properties.

From an environmental perspective, understanding the degradation pathways of ACFMB is critical due to its potential industrial applications. Recent research has shown that under aerobic conditions, this compound undergoes oxidative degradation, producing environmentally benign byproducts. This finding underscores its suitability for sustainable chemical processes.

In conclusion, 2-Amino-5-chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 1805446-50-7) stands out as a pivotal molecule in modern organic synthesis. Its unique combination of functional groups and favorable reactivity make it an indispensable tool in drug discovery and materials development. As research continues to uncover new applications and optimization strategies, this compound is poised to play an even more significant role in advancing chemical science.

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